molecular formula C14H13F3N2O3 B12890278 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B12890278
M. Wt: 314.26 g/mol
InChI Key: QLDLAZCCSSWBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Chemical Reactions Analysis

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]ethyl 1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O3/c1-8(22-13(20)10-6-18-19-7-10)9-3-4-12(21-2)11(5-9)14(15,16)17/h3-8H,1-2H3,(H,18,19)

InChI Key

QLDLAZCCSSWBRU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(F)(F)F)OC(=O)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.